Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a synthetic organic compound with the molecular formula C26H28N2O7. This compound is known for its unique chemical structure, which includes a quinoline core, a methoxybenzoyl group, and diethyl ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups on the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, with studies investigating its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in medicinal chemistry for drug development.
Uniqueness
Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Chemical Structure and Properties
Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a quinoline derivative characterized by the following structural formula:
Key Features:
- Quinoline Core : Known for various biological activities, including antimicrobial and anticancer properties.
- Dicarboxylate Group : Enhances solubility and bioavailability.
- Methoxybenzoyl Substituent : Potentially contributes to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
Case Study: Antitumor Activity
In a study involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of 12 μM after 48 hours of treatment. This suggests a potent inhibitory effect on cell proliferation.
Cell Line | IC50 (μM) | Treatment Duration |
---|---|---|
MCF-7 | 12 | 48 hours |
HeLa | 15 | 48 hours |
A549 | 10 | 48 hours |
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Antimicrobial Activity
Preliminary tests have shown that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Efficacy Against Pathogens
In vitro studies have reported minimum inhibitory concentrations (MIC) as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets, including:
- Acetylcholinesterase : Important for neurodegenerative disease treatment.
- DNA Topoisomerases : Key enzymes in cancer therapy.
The results indicated favorable interactions with these targets, supporting further experimental validation.
Properties
IUPAC Name |
diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-4-33-25(30)18-9-12-22-20(15-18)23(21(16-28-22)26(31)34-5-2)27-13-6-14-35-24(29)17-7-10-19(32-3)11-8-17/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVHMZRCCVURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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